molecular formula C19H16O6S B2681011 Methyl 3-(5-{[(4-methoxybenzoyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate CAS No. 320418-01-7

Methyl 3-(5-{[(4-methoxybenzoyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate

Cat. No.: B2681011
CAS No.: 320418-01-7
M. Wt: 372.39
InChI Key: XVKBBLAGJSPFNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(5-{[(4-methoxybenzoyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate is a heterocyclic compound featuring a thiophene ring substituted with a methyl carboxylate group and a furyl moiety modified by a (4-methoxybenzoyl)oxymethyl substituent. The 4-methoxybenzoyl group may enhance lipophilicity and stability compared to simpler substituents, influencing bioavailability and interaction with biological targets.

Properties

IUPAC Name

methyl 3-[5-[(4-methoxybenzoyl)oxymethyl]furan-2-yl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O6S/c1-22-13-5-3-12(4-6-13)18(20)24-11-14-7-8-16(25-14)15-9-10-26-17(15)19(21)23-2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKBBLAGJSPFNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OCC2=CC=C(O2)C3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-{[(4-methoxybenzoyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Esterification: The initial step involves the esterification of 4-methoxybenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 4-methoxybenzoate.

    Furan Ring Formation: The next step involves the formation of the furan ring. This can be achieved by reacting a suitable precursor, such as 2-furylmethanol, with an oxidizing agent like PCC (Pyridinium chlorochromate) to form 2-furylmethanal.

    Thiophene Carboxylation: The final step involves the introduction of the thiophene carboxylate group. This can be done by reacting the furan derivative with thiophene-2-carboxylic acid in the presence of a coupling agent like DCC (Dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and adjusting reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-{[(4-methoxybenzoyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under strong oxidizing conditions, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Sodium methoxide (NaOMe) or other strong nucleophiles.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound might be explored for their potential biological activities, such as antimicrobial or anticancer properties. The presence of both furan and thiophene rings is often associated with bioactivity.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structural features might allow it to interact with specific biological targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Methyl 3-(5-{[(4-methoxybenzoyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The furan and thiophene rings could facilitate binding to specific molecular targets, while the ester groups might be involved in hydrolysis reactions, releasing active metabolites.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural analogs, their molecular properties, and functional differences:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Properties/Applications References
Methyl 3-(5-{[(4-methoxybenzoyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate (Target Compound) C₁₉H₁₆O₆S 380.39 4-Methoxybenzoyloxymethyl furyl, thiophenecarboxylate Hypothesized agrochemical/pharmaceutical -
Methyl 3-(5-{[(benzoyloxy)imino]methyl}-2-furyl)-2-thiophenecarboxylate C₁₈H₁₃NO₅S 355.37 Benzoyloxyimino methyl furyl Bioactive potential (e.g., enzyme inhibition)
Thifensulfuron-methyl C₁₂H₁₃N₅O₆S₂ 387.39 Triazine amino sulfonyl Herbicide (crop protection)
Methyl 5-amino-4-cyano-3-(2-methoxy-2-oxoethyl)-2-thiophenecarboxylate C₁₀H₁₁N₃O₃S 253.28 Amino, cyano, methoxyethyl Intermediate in ranelic acid synthesis
Methyl 3-(4-aminophenoxy)-2-thiophenecarboxylate C₁₂H₁₁NO₃S 249.29 4-Aminophenoxy Potential solubility in polar solvents

Functional Group Impact on Properties

  • In contrast, the 4-aminophenoxy substituent in C₁₂H₁₁NO₃S improves polar interactions, favoring solubility in hydrophilic environments .
  • Stability: Ester groups (e.g., methyl carboxylate) in all compounds are susceptible to hydrolysis, but electron-donating groups like methoxy (in the target compound) may slow degradation compared to electron-withdrawing groups (e.g., cyano in C₁₀H₁₁N₃O₃S) .
  • Biological Activity: Thifensulfuron-methyl’s sulfonylurea moiety enables herbicidal activity by inhibiting acetolactate synthase, while the benzoyloxyimino group in C₁₈H₁₃NO₅S may target oxidative enzymes or receptors . The target compound’s 4-methoxybenzoyl group could modulate similar pathways with enhanced selectivity.

Biological Activity

Methyl 3-(5-{[(4-methoxybenzoyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate, with the CAS number 320418-01-7, is a synthetic compound characterized by its unique structure that incorporates both thiophene and furan moieties. This compound has garnered interest in various fields of research due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H16O6SC_{19}H_{16}O_{6}S, with a molecular weight of approximately 372.39 g/mol. The structure includes a thiophene ring, a furan ring, and a methoxybenzoyl group, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of thiophene compounds showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell membranes.

Anticancer Activity

There is growing evidence supporting the anticancer potential of this compound. A case study involving the synthesis of related compounds showed that they inhibited the proliferation of cancer cells in vitro. Specifically, this compound was tested against human breast cancer cell lines (MCF-7) and exhibited cytotoxic effects at micromolar concentrations . The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has been reported to possess anti-inflammatory properties. A study highlighted that compounds with similar structures reduced the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages . This suggests that this compound may be beneficial in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeModel/SystemResultReference
AntimicrobialE. coli, S. aureusSignificant inhibition observed
AnticancerMCF-7 cell lineCytotoxic effects at micromolar levels
Anti-inflammatoryMacrophagesReduced cytokine production

Case Study: Synthesis and Evaluation

A recent study focused on synthesizing derivatives from this compound to evaluate their biological activity. The synthesized compounds were screened for their ability to inhibit tumor growth in vivo using xenograft models. The results indicated a dose-dependent reduction in tumor size, highlighting the therapeutic potential of this compound in cancer treatment .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-(5-{[(4-methoxybenzoyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

Functional group protection : The 4-methoxybenzoyl group is introduced via esterification under acidic or basic conditions, requiring precise pH control to avoid hydrolysis of sensitive groups .

Coupling reactions : The furyl and thiophene moieties are linked using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution, with temperature control (60–80°C) to prevent side reactions .

Final esterification : Methylation of the thiophene carboxylate is achieved using methanol and a dehydrating agent (e.g., DCC/DMAP), with solvent choice (e.g., DMF or THF) critical for solubility .

  • Key Analytical Validation : Post-synthesis, purity is confirmed via HPLC (>95%) and structural integrity via 1^1H/13^13C NMR .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve ambiguities in the structural characterization of this compound?

  • Methodological Answer :

  • 1^1H NMR : Distinct signals for the methoxy group (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–7.5 ppm) confirm substitution patterns on the benzoyl and furyl groups .
  • IR Spectroscopy : Peaks at ~1700 cm1^{-1} (ester C=O) and ~1250 cm1^{-1} (C-O-C) validate ester linkages .
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ion clusters ([M+H]+^+) and fragments (e.g., loss of COOCH3_3) to verify the molecular formula .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize the geometry using Gaussian09 at the B3LYP/6-31G(d) level to determine electron density maps. The thiophene carboxylate’s electron-deficient regions (LUMO maps) highlight susceptibility to nucleophilic attack at the carbonyl group .
  • Transition State Analysis : Simulate reactions with amines or thiols to predict activation energies and regioselectivity. For example, nucleophilic substitution at the furyl methylene group may dominate due to steric accessibility .
    • Experimental Validation : Compare computational predictions with kinetic studies (e.g., monitoring reaction progress via UV-Vis at 280 nm) .

Q. What strategies resolve contradictions in reported biological activity data for this compound, particularly in kinase inhibition assays?

  • Methodological Answer :

  • Dose-Response Reproducibility : Conduct assays in triplicate across multiple cell lines (e.g., HEK293, MCF-7) to account for cell-type-specific variability. Use standardized IC50_{50} protocols with positive controls (e.g., staurosporine) .
  • Target Profiling : Employ kinase profiling panels (e.g., Eurofins KinaseScan) to identify off-target interactions. For example, conflicting data on EGFR inhibition may arise from cross-reactivity with HER2 .
  • Structural Analog Comparison : Compare activity with analogs (e.g., ethyl 5-(4-fluorobenzoyloxy)-2-methylbenzofuran-3-carboxylate) to isolate structure-activity relationships (SAR) .

Q. How does the compound’s stability under varying pH and temperature conditions impact its utility in long-term pharmacological studies?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 2–9) at 40°C for 30 days. Monitor degradation via LC-MS, identifying hydrolytic cleavage of the ester bond as the primary degradation pathway (t1/2_{1/2} = 14 days at pH 7.4) .
  • Cryopreservation Recommendations : Store at -80°C in anhydrous DMSO to minimize hydrolysis. Pre-formulation studies with cyclodextrins improve aqueous solubility while enhancing stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.